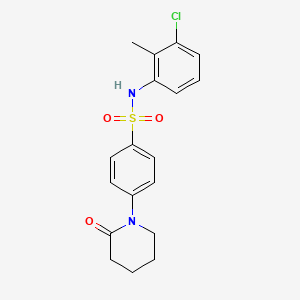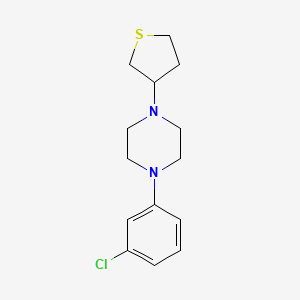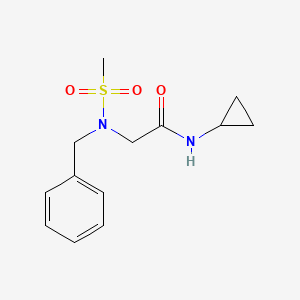
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which are involved in the signaling pathways of cytokine receptors. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokine receptors. By inhibiting JAK3, this compound blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the development and activation of T cells and B cells. This leads to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-2, IL-6, and tumor necrosis factor-alpha (TNF-α), in the serum and synovial fluid of patients with rheumatoid arthritis. This compound also reduces the number of activated T cells and B cells in the peripheral blood of patients with autoimmune diseases. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects on hematologic, renal, hepatic, or cardiovascular function.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in cytokine signaling and autoimmune diseases. However, the use of this compound in lab experiments is limited by its high cost and low solubility in aqueous solutions. In addition, the specificity of this compound for JAK3 may limit its use in studying the role of other JAK family members in cytokine signaling.
Future Directions
There are several future directions for the development and use of N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of research is the identification of biomarkers that can predict the response to this compound in patients with autoimmune diseases. Another area of research is the combination of this compound with other drugs, such as biologics or small molecules, to enhance its efficacy and reduce the risk of adverse effects. Finally, the development of new JAK3 inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective treatments for autoimmune diseases.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves several steps, starting from the reaction of 3-chloro-2-methylphenylamine with 4-chlorobenzenesulfonyl chloride to form N-(3-chloro-2-methylphenyl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with 2-piperidinone to form this compound, which is the final product.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of autoimmune diseases. In a phase II clinical trial, this compound was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, as well as improving physical function and quality of life. This compound has also been shown to be effective in the treatment of psoriasis and inflammatory bowel disease.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-16(19)5-4-6-17(13)20-25(23,24)15-10-8-14(9-11-15)21-12-3-2-7-18(21)22/h4-6,8-11,20H,2-3,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTULKRHZVILIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B5125277.png)
![5-{5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5125286.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acetamide](/img/structure/B5125301.png)

![3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5125311.png)
![ethyl 4-{[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]amino}benzoate](/img/structure/B5125313.png)
![3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5125319.png)
![N,N-diethyl-1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5125322.png)
![ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5125329.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5125340.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)
